molecular formula C15H13N3O4 B11480732 5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11480732
M. Wt: 299.28 g/mol
InChI Key: PVACVMCYPUXXAX-UHFFFAOYSA-N
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Description

5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that features a benzodioxole moiety fused with a pyridopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common method includes the initial formation of the benzodioxole ring, followed by the construction of the pyridopyrimidine core. The reaction conditions often require the use of catalysts such as palladium and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the structure .

Scientific Research Applications

5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its combined benzodioxole and pyridopyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C15H13N3O4/c1-7-16-14-13(15(20)17-7)9(5-12(19)18-14)8-2-3-10-11(4-8)22-6-21-10/h2-4,9H,5-6H2,1H3,(H2,16,17,18,19,20)

InChI Key

PVACVMCYPUXXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1

Origin of Product

United States

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